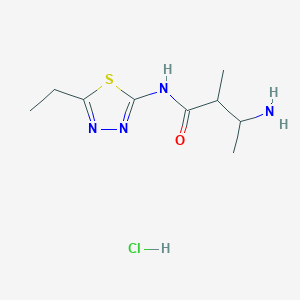

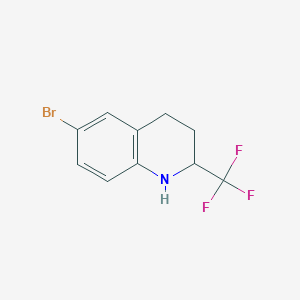

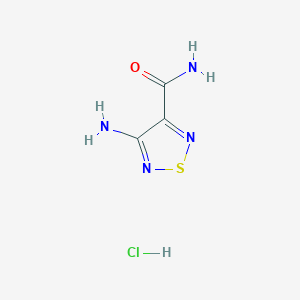

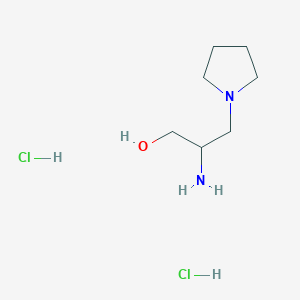

![molecular formula C10H21ClN2O4 B1382433 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride CAS No. 1803565-67-4](/img/structure/B1382433.png)

2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride

Vue d'ensemble

Description

“2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803565-67-4 . It has a molecular weight of 268.74 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Transformations : This compound is used in the synthesis of various organic compounds. For example, it has been employed in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which is a key intermediate in the synthesis of various substituted products and fused ring compounds like pyridones, pyrimidones, and pyranones (Baš et al., 2001).

Building Block for Enantiopure Compounds : It acts as a useful building block for the preparation of enantiopure compounds. An example is its use in synthesizing enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate, a key intermediate for producing hydroxypipecolate derivatives (Chaloin et al., 2008).

Orthogonally Protected Amino Acid Analogs : This compound is also used in the preparation of orthogonally protected amino acid analogs, which are crucial in peptide and protein research. An example includes the synthesis of 1-tert-butoxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, an analog of Lysine (Hammarström et al., 2005).

Fluorescent Amino Acid Derivatives : It is used in synthesizing fluorescent amino acid derivatives, which are important for studying peptide conformations. An example is the synthesis of N-[(tert-butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine, a highly fluorescent amino acid derivative (Szymańska et al., 2003).

Chemoselective Tert-Butoxycarbonylation : The compound is involved in chemoselective tert-butoxycarbonylation reactions, a vital process in organic synthesis and peptide chemistry. This process facilitates the protection of amino groups in amino acids and peptides (Saito et al., 2006).

Preparation of Mono-Protected Diamines : It is also used in the preparation of mono-protected diamines from amino alcohols, which are valuable intermediates in the synthesis of various organic compounds (Mattingly, 1990).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It’s known that tert-butyloxycarbonyl (boc) group is often used to protect amino groups in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial for protein structure and function .

Pharmacokinetics

Similar compounds are often used in peptide synthesis, suggesting that they may be absorbed and distributed in the body, metabolized to remove the protecting group, and excreted after their role in peptide synthesis is complete .

Result of Action

As a potential participant in peptide synthesis, it may contribute to the formation of proteins, which play crucial roles in various cellular functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc protecting group requires acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action, efficacy, and stability. Furthermore, the compound is a clear and nearly colorless liquid at room temperature, and it is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its solubility and stability in different environments.

Propriétés

IUPAC Name |

3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5;/h7H,6H2,1-5H3,(H,11,15)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEMCUXEGFXXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

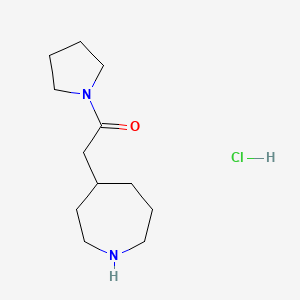

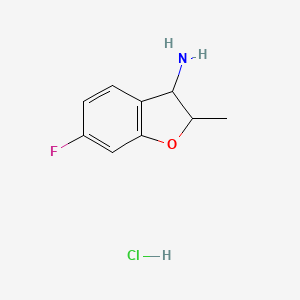

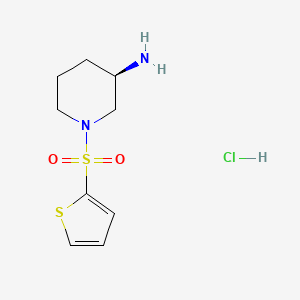

![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)